molecular formula C6H13NO2 B12925246 2-methoxy-N-propylacetamide CAS No. 66671-61-2

2-methoxy-N-propylacetamide

Cat. No.: B12925246
CAS No.: 66671-61-2
M. Wt: 131.17 g/mol
InChI Key: CVAIVGIVFCRXML-UHFFFAOYSA-N
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Description

2-methoxy-N-propylacetamide is an organic compound with the molecular formula C6H13NO2. It is a member of the amide family, characterized by the presence of a methoxy group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propylacetamide typically involves the reaction of 2-methoxyacetamide with propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:

2-methoxyacetamide+propylamineThis compound\text{2-methoxyacetamide} + \text{propylamine} \rightarrow \text{this compound} 2-methoxyacetamide+propylamine→this compound

The reaction is usually conducted at a temperature range of 50-70°C and may require a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yield. The use of automated systems also minimizes the risk of contamination and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

2-Methoxy-N-propylacetamide has shown promise in the development of pharmaceutical agents. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic applications.

Anticonvulsant Properties

Research indicates that compounds related to this compound exhibit anticonvulsant properties. For instance, di-n-propylacetamide, a structurally similar compound, is noted for its effectiveness as an anti-epileptic agent . The synthesis of intermediates like this compound can facilitate the development of new anticonvulsants.

Antimicrobial Activity

Compounds containing the acetamide moiety are often evaluated for antimicrobial activity. A study highlighted that nitrogen-containing heterocycles, which include acetamides, have demonstrated significant antimicrobial effects against various pathogens . The potential of this compound in this context warrants further investigation.

Agricultural Applications

The compound's efficacy in agricultural settings has also been explored, particularly in pest control.

Acaricidal Activity

Recent studies have focused on the acaricidal properties of compounds similar to this compound. These compounds have shown effectiveness against agricultural pests, indicating their potential use as biopesticides .

Material Science Applications

In material science, this compound can serve as a precursor for developing functional coatings and other materials.

Functional Coatings

Phenolic compounds derived from acetamides have been utilized to create functional coatings that modify surface properties for biomedical applications . The versatility of these coatings can be enhanced through the incorporation of this compound derivatives.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticonvulsant development
Antimicrobial activity
Agricultural ScienceAcaricidal activity
Material ScienceFunctional coatings

Case Study 1: Anticonvulsant Development

A study examining the synthesis of di-n-propylacetamide reported that structural modifications could lead to enhanced anticonvulsant activity. The findings suggest that derivatives like this compound could be explored as potential candidates for epilepsy treatment.

Case Study 2: Acaricidal Efficacy

Research conducted on phenolic ethers demonstrated that certain derivatives exhibited higher acaricidal activity compared to traditional agents. The molecular docking studies indicated that modifications to the acetamide structure could improve efficacy against specific pests .

Mechanism of Action

The mechanism of action of 2-methoxy-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyacetamide
  • N-propylacetamide
  • 2-methoxy-N-ethylacetamide

Uniqueness

2-methoxy-N-propylacetamide is unique due to the presence of both a methoxy group and a propyl group attached to the amide nitrogen. This structural feature imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill .

Biological Activity

2-Methoxy-N-propylacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2

This compound is synthesized through various methods, typically involving the reaction of methoxyacetic acid with propylamine. The resulting product exhibits a range of biological activities, making it a subject of interest for further research.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. For instance, compounds similar in structure have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. This inhibition is crucial as excessive NO production is linked to inflammatory diseases.

  • Mechanism : The anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Molecular docking studies suggest that these compounds exhibit strong binding affinities to iNOS and COX-2 active sites, which are pivotal in the inflammatory response .

2. Antioxidant Activity

Compounds related to this compound have demonstrated significant antioxidant properties. The ability to scavenge free radicals is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases.

  • Research Findings : In vitro assays have shown that certain derivatives exhibit antioxidant activity comparable to well-known antioxidants like ascorbic acid. For example, a derivative tested showed a DPPH radical scavenging activity that was 1.4 times higher than that of ascorbic acid .

3. Anticancer Potential

The anticancer activity of this compound has been explored through various studies, particularly focusing on its effects against different cancer cell lines.

  • Case Studies : In one study, derivatives were tested against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that several synthesized compounds exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective anticancer effect .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of iNOS and COX-2
AntioxidantDPPH radical scavenging
AnticancerCytotoxicity against U-87 cells

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

  • Inflammation Pathway : By inhibiting iNOS and COX-2, the compound reduces pro-inflammatory mediators.
  • Oxidative Stress : The antioxidant properties help mitigate oxidative damage by neutralizing free radicals.
  • Cancer Cell Proliferation : The selective cytotoxicity towards certain cancer cell lines may involve apoptosis induction pathways or cell cycle arrest mechanisms.

Properties

CAS No.

66671-61-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methoxy-N-propylacetamide

InChI

InChI=1S/C6H13NO2/c1-3-4-7-6(8)5-9-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

CVAIVGIVFCRXML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC

Origin of Product

United States

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